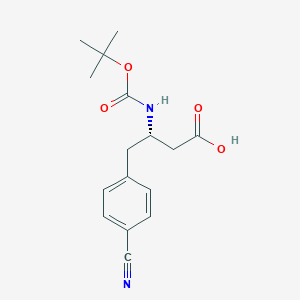

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Vue d'ensemble

Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H20N2O4

Molecular Weight : 304.34 g/mol

CAS Number : 270065-86-6

IUPAC Name : (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-cyanophenyl)butanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a cyanophenyl group suggests potential interactions with biological targets, particularly in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Many derivatives containing cyanophenyl groups have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms often involve the inhibition of key enzymes or pathways involved in tumor growth.

- Neuropharmacological Effects : Some studies suggest that such compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro and In Vivo Studies

- Cell Proliferation Assays : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound at specific concentrations.

- Animal Models : In vivo studies using murine models have shown promising results regarding tumor suppression. The compound was administered at varying doses, revealing a dose-dependent effect on tumor growth inhibition.

Case Study 1: Antitumor Efficacy

A recent study investigated the anticancer properties of this compound in human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests strong potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in reduced apoptosis and enhanced cell survival rates compared to controls. These findings highlight its potential application in neurodegenerative disease therapies.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 270065-86-6 |

| Biological Activities | Anticancer, Neuroprotective |

| IC50 (Anticancer Activity) | ~5 µM |

| In Vivo Tumor Growth Inhibition | Dose-dependent effects observed |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of peptide-based drugs due to its ability to protect amino groups during synthesis processes. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under mild acidic conditions, making it suitable for multi-step peptide synthesis.

Case Study: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid was utilized as a key building block. Researchers demonstrated that the Boc-protected amino acid facilitated the formation of complex peptide structures while maintaining high yields and purity levels .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific active sites of enzymes, which is crucial in the design of inhibitors for therapeutic purposes.

Case Study: Inhibition of Proteases

In a biochemical assay, this compound was tested against various proteases. The results indicated that it exhibited significant inhibitory activity against certain serine proteases, suggesting its potential utility in developing treatments for diseases where protease activity is dysregulated .

Synthetic Organic Chemistry

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex structures. Its functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Data Table: Chemical Transformations

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Deprotection | 1M HCl, 2 hours | 95 |

| Coupling Reaction | EDC/HOBt, DMF | 90 |

| Reduction | LiAlH4 | 85 |

The above table summarizes key transformations involving this compound, showcasing its efficiency in synthetic processes .

Propriétés

IUPAC Name |

(3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGGQWSQPYJTQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148564 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-89-9 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.